Phenyl N-(3,4-dimethoxyphenyl)carbamate
CAS No.: 65141-27-7
Cat. No.: VC2194040
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65141-27-7 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | phenyl N-(3,4-dimethoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
| Standard InChI Key | VNUDYKVPXJWTRV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Phenyl N-(3,4-dimethoxyphenethyl)carbamate consists of three main structural components: a phenyl ring, a carbamate linkage (N-C(=O)-O), and a 3,4-dimethoxyphenethyl group. The compound belongs to the broader class of carbamates, which are characterized by their ester derivatives of carbamic acid . The molecular structure shows that the dimethoxyphenyl ring is connected to the nitrogen atom of the carbamate group via an ethyl (-CH2-CH2-) linker, distinguishing it from other similar carbamate derivatives .
Chemical Identifiers and Physical Properties
Phenyl N-(3,4-dimethoxyphenethyl)carbamate is identified by several systematic nomenclature systems and physical properties, as detailed in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value |
|---|---|
| CAS Number | 84354-07-4 |
| Molecular Formula | C17H19NO4 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | phenyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
| InChI | InChI=1S/C17H19NO4/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
| InChIKey | REERUHWZMHJWGG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)OC2=CC=CC=C2)OC |
The compound possesses physical characteristics typical of carbamate derivatives, with a substantial molecular weight that influences its solubility and physical state under standard conditions .
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of phenyl N-(3,4-dimethoxyphenethyl)carbamate typically employs carbamate formation chemistry, utilizing the reaction between an amine and a carbonyl-containing reagent. Based on known carbamate synthesis approaches, several methods can be applied to produce this compound.
One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride to form the carbamate linkage .
The general reaction can be represented as:
3,4-dimethoxyphenethylamine + phenyl chloroformate → phenyl N-(3,4-dimethoxyphenethyl)carbamate + HCl
This reaction typically occurs in aprotic solvents such as dichloromethane or tetrahydrofuran at moderate temperatures (0-25°C).
Alternative Synthesis Approaches
Research on phenylcarbamates indicates that alternative methods may also be viable for synthesizing this compound. The use of phenyl isocyanate as a reagent represents another potential route, where the isocyanate reacts with the amine function to form the carbamate bond directly .
Studies of related carbamates demonstrate that the reactivity of the carbamate group can be modulated by the electronic properties of substituents on both the phenyl ring and the nitrogen-attached moiety, suggesting that reaction conditions may need optimization based on the specific substitution pattern .
Chemical Reactivity
Hydrolysis Patterns
Phenyl N-(3,4-dimethoxyphenethyl)carbamate, like other carbamates, undergoes hydrolysis under specific conditions. The hydrolytic stability of this compound is of particular interest due to its potential applications and metabolic fate.
Based on studies of related phenylcarbamates, this compound would likely undergo hydrolysis under both acidic and basic conditions, though with different reaction rates and mechanisms. Under acidic conditions, the carbamate bond can cleave to yield 3,4-dimethoxyphenethylamine and phenyl carbonate derivatives, which further decompose to phenol and carbon dioxide .
In basic media, the hydrolysis may proceed through different intermediates, potentially forming phenoxide and carbamic acid derivatives that subsequently decompose. The presence of the methoxy groups on the phenethyl moiety may influence the electron density distribution, potentially affecting the hydrolysis rate compared to unsubstituted analogs.
Chemoselective Reactivity
Research on phenylcarbamates indicates that these compounds can exhibit distinctive chemoselective reactivity patterns. Studies have shown that phenylcarbamates of primary amines, which would include phenyl N-(3,4-dimethoxyphenethyl)carbamate, can react to form urea derivatives under certain conditions .
This transformation typically requires nucleophilic attack on the carbamate carbonyl, followed by elimination of the phenoxy group. The reaction can be catalyzed by bases or specific nucleophiles, with the reaction outcome dependent on the nature of the nucleophile and reaction conditions .
For instance, treatment with tetrabutylammonium fluoride (TBAF) has been demonstrated to transform some phenylcarbamates into symmetrical ureas, suggesting a potential reaction pathway for structural modification of phenyl N-(3,4-dimethoxyphenethyl)carbamate .
Applications and Research Significance
Scientific Research Applications
Carbamate compounds, including phenyl N-(3,4-dimethoxyphenethyl)carbamate, serve as valuable research tools in chemical and biological studies. The specific structural features of this compound make it relevant for several research applications:
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As a synthetic intermediate in the preparation of more complex molecules, particularly those containing protected amine functionalities.
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In structure-activity relationship studies, where the carbamate linkage provides a specific spatial arrangement and hydrogen bonding capability.
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As a model compound for investigating carbamate hydrolysis mechanisms and rates, which has implications for drug metabolism and pesticide degradation studies.
Structural Characterization
Spectroscopic Analysis
The structural characterization of phenyl N-(3,4-dimethoxyphenethyl)carbamate typically involves multiple spectroscopic techniques. While specific spectral data for this exact compound is limited in the available literature, general characteristics can be inferred from related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons of both the phenyl ring and the dimethoxyphenyl group, the methylene protons of the ethyl linker, the methoxy protons, and the N-H proton of the carbamate group. The carbonyl carbon of the carbamate function typically appears at approximately 155 ppm in 13C NMR .
Infrared (IR) spectroscopy would show distinctive absorption bands for the carbamate C=O stretching (approximately 1700 cm-1), N-H stretching (3300-3400 cm-1), and C-O stretching vibrations, along with aromatic C=C stretching bands.
Comparison with Related Compounds
Structural Analogs
Phenyl N-(3,4-dimethoxyphenethyl)carbamate belongs to a family of compounds with varying substitution patterns. Table 2 compares this compound with structurally related carbamates, highlighting key differences in their molecular structures and properties.
Table 2: Comparison of Phenyl N-(3,4-dimethoxyphenethyl)carbamate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Phenyl N-(3,4-dimethoxyphenethyl)carbamate | C17H19NO4 | 301.34 | Contains 3,4-dimethoxy substitution and ethyl linker |
| Phenyl N-(3,4-xylyl)carbamate | C15H15NO2 | 241.28 | Contains 3,4-dimethyl substitution with direct attachment to N |
| Phenyl N-(3,5-dimethylphenyl)carbamate | C15H15NO2 | 241.28 | Contains 3,5-dimethyl substitution with direct attachment to N |
These structural differences significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities .
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